2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane
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Overview
Description
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes an oxygen bridge.
Preparation Methods
The synthesis of 2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be further processed to form the target compound .
Chemical Reactions Analysis
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Reduction: Reductive ring opening can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitutions can occur at the ethereal bridge, often induced by acids or bases.
Major products formed from these reactions include epoxides, diols, and various substituted derivatives .
Scientific Research Applications
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of bioactive molecules. These molecules can interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This parent compound shares the same bicyclic structure but lacks the dimethylidene groups.
Cantharidin: A naturally occurring compound with a similar bicyclic structure, known for its vesicant properties.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another derivative with additional carboxylic acid groups, used in various chemical syntheses.
Properties
CAS No. |
53011-95-3 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2,3-dimethylidene-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H10O/c1-5-6(2)8-4-3-7(5)9-8/h7-8H,1-4H2 |
InChI Key |
PIPHVRHNOZVJIH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)O2 |
Origin of Product |
United States |
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